molecular formula C9H4F9N B2531787 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline CAS No. 1187887-77-9

2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline

Cat. No.: B2531787
CAS No.: 1187887-77-9
M. Wt: 297.124
InChI Key: BILFPHCUPOOMNC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline is an organic compound with the molecular formula C9H4F9N It is characterized by the presence of fluorine atoms and a heptafluoropropan-2-yl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline typically involves the introduction of fluorine atoms and the heptafluoropropan-2-yl group onto an aniline ring. One common method involves the reaction of 2,6-difluoroaniline with heptafluoropropan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogens or nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline involves its interaction with molecular targets through its fluorine atoms and heptafluoropropan-2-yl group. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(heptafluoropropan-2-yl)aniline is unique due to the presence of both difluoro and heptafluoropropan-2-yl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9N/c10-4-1-3(2-5(11)6(4)19)7(12,8(13,14)15)9(16,17)18/h1-2H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILFPHCUPOOMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187887-77-9
Record name 2,6-difluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
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